molecular formula C4H8BN3O2 B13568901 (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid

Cat. No.: B13568901
M. Wt: 140.94 g/mol
InChI Key: ZXNXEUOJGFAFIA-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a boronic acid derivative containing a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and triazole functionalities makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid typically involves the cycloaddition reaction between an azide and an alkyne, followed by the introduction of the boronic acid group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions, often in the presence of a copper catalyst and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The triazole ring can participate in reduction reactions under specific conditions.

    Substitution: The boronic acid group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as halides or sulfonates are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole-boronic acid derivatives.

Scientific Research Applications

Chemistry

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its ability to undergo various chemical transformations.

Biology

In biological research, this compound is used as a probe for studying enzyme activities and as a ligand in the development of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1H-1,2,3-Triazol-4-yl)boronic acid
  • (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)boronic acid
  • (1,2,4-Triazol-3-yl)boronic acid

Uniqueness

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of both the dimethyl-substituted triazole ring and the boronic acid group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H8BN3O2

Molecular Weight

140.94 g/mol

IUPAC Name

(1,5-dimethyltriazol-4-yl)boronic acid

InChI

InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)6-7-8(3)2/h9-10H,1-2H3

InChI Key

ZXNXEUOJGFAFIA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=N1)C)C)(O)O

Origin of Product

United States

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